molecular formula C6H6ClN5 B3333495 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 99951-68-5

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B3333495
CAS No.: 99951-68-5
M. Wt: 183.6 g/mol
InChI Key: VXTLAKOQZISCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 99951-68-5) is a versatile triazolopyrimidine scaffold with significant research value in medicinal chemistry, particularly in the development of antiplasmodial and central nervous system (CNS) targeting agents. This compound serves as a key synthetic intermediate for the creation of novel hybrid molecules. Research highlights its application in the synthesis of triazolopyrimidine-4-aminoquinoline hybrids, which have demonstrated potent in vitro antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum , outperforming standard treatments in some cases . The mechanistic action of such hybrids is multifaceted, involving the inhibition of crucial parasitic processes such as hemozoin formation as well as targeting parasitic enzymes including Plasmodium falciparum chloroquine resistance transporter (PfCRT) and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . Beyond antiplasmodial research, the triazolopyrimidine core is a privileged structure in neuroscience, investigated for its potential as a positive modulator of GABA A receptors, showing potent anticonvulsant activity in models with lower neurotoxicity . Furthermore, substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine derivatives have been identified as potent phosphodiesterase 2 (PDE2) inhibitors, indicating promise for research into cognitive disorders and CNS diseases . With a molecular formula of C 6 H 6 ClN 5 and a molecular weight of 183.60 g/mol, this building block is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-3-2-4(7)12-6(9-3)10-5(8)11-12/h2H,1H3,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTLAKOQZISCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-amino-1,2,4-triazole with 2-chloro-3,3-dimethylacrylonitrile in the presence of a base such as sodium ethoxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For example:

  • Study Findings : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in several studies:

  • Case Study : A study published in a peer-reviewed journal reported that derivatives of this compound induced apoptosis in human cancer cell lines, indicating a mechanism that may be exploited for cancer therapy .

Pesticidal Properties

This compound has been explored as a potential pesticide due to its ability to disrupt the metabolic processes of pests:

  • Research Insights : Field trials have indicated that formulations containing this compound can effectively control pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer PotentialInduces apoptosis in cancer cell lines
Pesticidal PropertiesControls pest populations with reduced toxicity

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Key Properties:

  • Molecular formula : C₆H₇ClN₅
  • Molecular weight : 200.61 g/mol
  • Spectroscopic data :
    • HRMS : Calculated [M + H]⁺: 200.03; Observed: 200.03 .
    • 1H NMR : Methyl protons (δ ~2.4 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .

Comparison with Similar Compounds

Triazolopyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with structurally analogous compounds.

Substituent Position and Reactivity

Compound Name Substituents (Position) Reactivity with Amines (SNAr) Yield (%) Reference
This compound Cl (7), CH₃ (5), NH₂ (2) High (PEG400, 120°C, 5 min) 79–89
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Ph (7), CH₃ (5), NH₂ (2) Moderate (EtOH, 80°C, 3 h) 70–78
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl (7), Ph (5) Low (POCl₃, 100°C, 3 h) 85
7-(4-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Br-Ph (7), CH₃ (5), NH₂ (2) High (NMP, rt, 30 min) 90

Key Observations :

  • Chlorine at position 7 enhances electrophilicity, enabling efficient SNAr reactions with amines .
  • Bulky aryl groups (e.g., phenyl) at position 5 reduce reactivity due to steric hindrance .

Kinase Inhibition

  • This compound : Serves as a precursor for BRD4 inhibitors (IC₅₀ ~50 nM) by substituting Cl with aryl amines .
  • 5-Methyl-N-(2-naphthyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Exhibits potent adenosine A2A receptor antagonism (IC₅₀ ~10 nM) due to extended π-stacking from the naphthyl group .

Antitubercular Activity

  • 7-Chloro-5-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine : Displays MIC₉₀ = 1.56 µg/mL against Mycobacterium tuberculosis, attributed to dual chloro substituents enhancing membrane permeability .

Herbicidal Activity

  • 5,7-Dimethyl-N-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides : Inhibit acetolactate synthase (ALS) with IC₅₀ = 0.01–0.1 µM, outperforming sulfonylurea herbicides. Ortho-substituents on the phenyl ring enhance binding to ALS .

Physicochemical Properties

Property 7-Chloro-5-methyl Derivative 5-Methyl-7-phenyl Analog 7-(3-Trifluoromethylphenyl) Derivative
LogP 1.8 2.5 3.2
Aqueous solubility (mg/mL) 0.15 0.08 0.03
Melting point (°C) 146–148 158–160 172–174
Synthetic yield (%) 85–89 70–78 50–60

Key Trends :

  • Hydrophobicity increases with aryl/electron-withdrawing groups (e.g., CF₃), reducing solubility but enhancing membrane permeability .
  • Methyl groups improve metabolic stability compared to halogens .

Biological Activity

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 24415-66-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antiviral, and antimicrobial effects, supported by data tables and research findings.

  • Molecular Formula : C₆H₅ClN₄
  • Molecular Weight : 168.59 g/mol
  • IUPAC Name : 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • CAS Number : 24415-66-5

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic activity against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Compound AMDA-MB45329.1
Compound BMCF-715.3
Compound CHepG222.73

These compounds exhibit varying degrees of potency against different cell lines, indicating that structural modifications can significantly influence their anticancer efficacy.

Antiviral Activity

The antiviral potential of triazolopyrimidine derivatives has also been explored. For example, some derivatives have shown effectiveness against influenza and other viral infections by disrupting critical protein interactions necessary for viral replication.

CompoundVirusEC₅₀ (µM)Reference
Compound DZIKV2.4
Compound EDENV-21.4

These findings suggest that the triazolopyrimidine scaffold can be optimized for antiviral activity through targeted modifications.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been documented in various studies. These compounds have shown considerable activity against both gram-positive and gram-negative bacteria as well as fungi.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16
A. flavus64

The presence of specific functional groups in these compounds appears to enhance their antimicrobial efficacy.

Case Studies

  • Anticancer Efficacy : A study involving the synthesis of novel triazolopyrimidine derivatives found that certain modifications significantly improved their cytotoxic effects against breast cancer cells (MCF-7). The structure-activity relationship (SAR) analysis indicated that the introduction of halogen atoms could enhance potency.
  • Antiviral Mechanism : Research on the interaction of triazolopyrimidine derivatives with viral polymerases revealed that these compounds could effectively inhibit the PA-PB1 interface of the influenza A virus polymerase, thereby preventing viral replication.
  • Antimicrobial Spectrum : A comprehensive screening of various triazolopyrimidine compounds demonstrated broad-spectrum antimicrobial activity against clinical isolates of multidrug-resistant bacteria, suggesting their potential as lead compounds in antibiotic development.

Q & A

Q. What are the optimal synthetic routes for 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction yields be improved?

The synthesis typically involves cyclization of precursors such as 5-methylpyrimidine derivatives with hydrazine or substituted hydrazides. For example, a multi-step protocol may include:

  • Step 1 : Reaction of 5-methylpyrimidin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate.
  • Step 2 : Cyclization using trifluoroacetic anhydride (TFAA) to construct the triazolopyrimidine core .
  • Step 3 : Chlorination at the 7-position using POCl₃ or PCl₅ under reflux conditions.
    To improve yields, optimize solvent polarity (e.g., DMF or ethanol) and use catalysts like bis(trimethylsilyl)acetamide (BSA) to enhance intermediate stability .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use flash chromatography with gradients of ethyl acetate/light petroleum for purification .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl protons, δ 150–160 ppm for triazole carbons) and high-resolution mass spectrometry (HRMS) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software confirms planar triazolopyrimidine geometry and substituent positions .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility : Polar aprotic solvents (DMF, DMSO) are ideal for reactions; methanol/ethanol for recrystallization.
  • Storage : Store at –20°C in anhydrous conditions due to potential hygroscopicity of the amine group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Docking Studies : Use AutoDock Vina to simulate interactions with targets like protein kinases or adenosine receptors. The chlorine and methyl groups enhance hydrophobic interactions in binding pockets .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values for enzyme inhibition .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • NMR Analysis : For overlapping signals, use 2D techniques (HSQC, HMBC) to assign protons/carbons. For example, distinguish between pyrimidine C-5 and triazole C-2 using long-range coupling .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen connectivity in the triazole ring .

Q. How does the chlorine substituent influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The 7-chloro group is highly electrophilic due to electron withdrawal by the triazole ring. It undergoes SNAr reactions with amines/thiols at 60–80°C in DMSO, yielding 7-substituted derivatives .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k) under varying pH and temperature .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation of racemic mixtures.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control stereochemistry .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueCharacteristic SignalsReference
¹H NMR (400 MHz, DMSO-d₆)δ 2.34 (s, 3H, CH₃), δ 6.82 (s, 1H, pyrimidine-H), δ 7.25 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 21.5 (CH₃), δ 112.4 (C-5), δ 150.2 (C-7), δ 158.9 (triazole C-2)
HRMS (ESI+)m/z calc. for C₆H₇ClN₅: 200.0234; found: 200.0238

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF (anhydrous)+25% vs. ethanol
Temperature80°C (reflux)Maximizes SNAr rate
CatalystBSA (1.2 equiv)Prevents byproduct formation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 2
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.